![molecular formula C28H28ClN3O3 B2625357 1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018128-54-5](/img/structure/B2625357.png)
1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of a compound often involves reactions between specific reagents under controlled conditions. The exact process can vary widely depending on the nature of the compound .Chemical Reactions Analysis
Chemical reactions involving the compound can be studied using various techniques. This might involve observing changes in the compound under different conditions, or reacting the compound with other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through a variety of tests, including melting point analysis, solubility testing, and more .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of derivatives related to the compound involves condensation reactions, leading to products with potential antioxidant activities. For example, a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, showing potent antioxidant activities when screened by DPPH radical scavenging method and reducing power assay, demonstrating the capability of these compounds to serve as antioxidants, potentially surpassing well-known antioxidants like ascorbic acid in efficacy (Tumosienė et al., 2019).
Antimicrobial and Biological Activity
Further applications include the synthesis of derivatives with antimicrobial properties. For instance, novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole derivatives were synthesized and screened for in vitro antibacterial activity, showcasing the potential of these compounds in antimicrobial applications (Kumar et al., 2017).
Drug Design and Receptor Interaction
Compounds with structural similarities to the query chemical have been studied for their interactions with biological receptors, elucidating their potential in drug design and pharmacological applications. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was analyzed for its binding with the CB1 cannabinoid receptor, offering insights into the structural requirements for receptor interaction and antagonist activity (Shim et al., 2002).
Corrosion Inhibition
Additionally, pyrrole derivatives have been investigated for their corrosion inhibition properties, with studies demonstrating their effectiveness in protecting steel surfaces, thereby highlighting their potential in materials science applications (Louroubi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c1-18-7-12-24(13-19(18)2)35-17-23(33)16-32-26-6-4-3-5-25(26)30-28(32)20-14-27(34)31(15-20)22-10-8-21(29)9-11-22/h3-13,20,23,33H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROXJJZFQMDZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one |
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